2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide
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Overview
Description
2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide is a chemical compound with the molecular formula C12H13N3S and a molecular weight of 231.32 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the benzyl group and ethanethioamide moiety adds to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins to exert its effects.
Mode of Action
Compounds with similar structures have been shown to have antiangiogenic effects and promote apoptosis . This suggests that 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide might interact with its targets to inhibit the formation of new blood vessels and induce programmed cell death.
Biochemical Pathways
The induction of apoptosis suggests that it may affect pathways related to cell survival and death .
Result of Action
The promotion of apoptosis suggests that it may lead to cell death . This could potentially be beneficial in the context of cancer treatment, where the goal is often to kill cancer cells.
Action Environment
The compound is recommended to be stored at room temperature , suggesting that extreme temperatures might affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide typically involves the reaction of 1-benzyl-1H-imidazole with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-imidazole: Lacks the ethanethioamide group, making it less versatile in certain chemical reactions.
2-(1H-imidazol-1-yl)ethanamine: Contains an amine group instead of ethanethioamide, leading to different reactivity and applications.
2-(1H-imidazol-2-yl)ethanethioamide:
Uniqueness
2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide stands out due to the combination of the benzyl group and ethanethioamide moiety, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-11(16)8-12-14-6-7-15(12)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXASKUUWFZWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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